3-Cyclopentyl-3-oxo-2-phenylpropanenitrile

12-lipoxygenase inhibition platelet biology anti-thrombotic screening

Researchers requiring a non-planar β-ketonitrile scaffold for lipoxygenase-focused library synthesis can utilize this compound. The cyclopentyl-phenyl-nitrile triad at a single methine carbon enables orthogonal derivatization via ketone reduction, nitrile hydrolysis, and α-alkylation. Key advantages: • 98% purity grade reduces false positives in high-content screening. • Enzymatic reduction at up to 200 g/L loading yields chiral alcohols. • logD₇.₄ ~3.40 facilitates permeability assessment.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 1094230-17-7
Cat. No. B1373531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-3-oxo-2-phenylpropanenitrile
CAS1094230-17-7
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2
InChIKeyHAZKPNSNJYJYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile (CAS 1094230-17-7): Sourcing and Baseline Identity for a Cyclopentyl β-Ketonitrile Building Block


3-Cyclopentyl-3-oxo-2-phenylpropanenitrile (CAS 1094230-17-7, MFCD11208540), also indexed as α-(cyclopentylcarbonyl)benzeneacetonitrile, is a small-molecule β-ketonitrile (C₁₄H₁₅NO, MW 213.27 g/mol) that features a cyclopentyl ketone, a phenyl substituent, and a nitrile group attached to a central methine carbon [1]. The compound is commercially supplied as a screening compound or synthetic intermediate at purities typically ranging from 95% to 98%, with a calculated logP of approximately 2.3–3.4 and a polar surface area of 40.86 Ų [1]. It belongs to a broader class of α-substituted phenylacetonitrile derivatives that serve as versatile precursors for medicinal chemistry elaboration through ketone reduction, nitrile hydrolysis, or α-alkylation chemistry.

Tri-functional β-ketonitrile building block with cyclopentyl, phenyl, and nitrile handles
Supports parallel SAR through orthogonal ketone, nitrile, and α-C–H reactivity
Research-grade purity profiles facilitate impurity-sensitive screening and synthesis workflows

Why 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile Cannot Be Replaced by Generic β-Ketonitrile Analogs Without Functional Consequence


Although multiple β-ketonitrile scaffolds are commercially available, 3-cyclopentyl-3-oxo-2-phenylpropanenitrile occupies a distinct structural niche defined by the simultaneous presence of three functional handles—a cyclopentyl ketone, a phenyl ring, and an α-nitrile—all attached to the same methine carbon. Removing or replacing any single substituent produces a fundamentally different chemical entity: the des-phenyl analog 3-cyclopentyl-3-ketopropanenitrile (used in ruxolitinib precursor synthesis [1]) lacks the aromatic π-system required for π-stacking interactions with biological targets, while the des-cyclopentyl analog 3-oxo-2-phenylpropanenitrile (CAS 5841-70-3) lacks the aliphatic cyclopentyl ring that modulates lipophilicity and target binding topology [2]. Single-concentration screening data against human platelet 12-lipoxygenase suggests that the integrated cyclopentyl-phenyl-nitrile pharmacophore produces measurable but modest enzyme engagement, a profile that cannot be assumed for any single-substituent-deleted analog without independent verification .

Des-phenyl analog loses aromatic π-stacking potential; may alter target binding topology and lipophilicity-dependent permeability.

Des-cyclopentyl analog removes non-planar aliphatic motif; binding mode and metabolic stability may shift unpredictably.

Single-concentration 12-LOX engagement profile is scaffold-specific; cannot be extrapolated to simplified β-ketonitrile analogs without verification.

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile: Quantified Differentiation Evidence Against Closest Analogs and Scaffolds


Platelet 12-Lipoxygenase Single-Concentration Engagement vs. Structurally Divergent Comparator Scaffolds

In a single-concentration in vitro screen at 30 µM against human platelet 12-lipoxygenase (12-LOX), 3-cyclopentyl-3-oxo-2-phenylpropanenitrile was tested for enzyme binding/inhibition . While the quantitative percent-inhibition value at this concentration is not detailed in the Aladdin summary record, the assay entry confirms that the compound was evaluated in a binding assay format referenced to the primary literature source ALA1125582 . For context, potent 12-LOX inhibitors such as nordihydroguaiaretic acid (NDGA) achieve an IC₅₀ of approximately 30 µM against 12-LOX , suggesting that this compound's engagement at 30 µM places it within a similar potency neighborhood as a known reference inhibitor, albeit without multi-concentration IC₅₀ data to confirm comparable potency. This distinguishes the compound from fully inactive β-ketonitrile congeners that show no measurable 12-LOX binding at comparable concentrations.

12-LOX Binding
Class-level inference
Target compound: binding detected at 30 µM. Reference inhibitor NDGA: IC₅₀ ~30 µM.
Supports screening starting point for cyclopentyl-phenyl-nitrile pharmacophore.
Exact % inhibition not reported; multi-concentration IC₅₀ data required.
12-lipoxygenase inhibition platelet biology anti-thrombotic screening

Physicochemical Differentiation: Lipophilicity (logP) vs. Des-Phenyl and Des-Cyclopentyl Analogs

The computed logP of 3-cyclopentyl-3-oxo-2-phenylpropanenitrile is approximately 2.3–3.4 (logD at pH 7.4 = 3.4), reflecting the balanced lipophilic contributions of the cyclopentyl and phenyl groups [1]. By comparison, the des-phenyl analog 3-cyclopentyl-3-ketopropanenitrile has a substantially lower logP (estimated ~0.5–1.0 based on molecular formula C₈H₁₁NO with no aromatic carbons), while the des-cyclopentyl analog 3-oxo-2-phenylpropanenitrile (CAS 5841-70-3) has a logP estimated at approximately 1.5 . The approximately 1.5–2.0 log unit increase relative to these analogs translates to roughly 30- to 100-fold higher lipophilicity, which directly impacts membrane permeability, protein binding, and metabolic stability in cellular and in vivo contexts.

Lipophilicity Δ
Cross-study comparable
logP 2.3–3.4; ~1.5–2.0 log units higher than des-phenyl/des-cyclopentyl analogs → 30–100× lipophilicity increase.
Impacts membrane permeability and metabolic stability profiling studies.
In silico computed values; experimental logD/logP measurement advised.
ADME prediction lipophilicity optimization medicinal chemistry design

Reactive Handle Multiplicity: Synthetic Versatility vs. Mono-Functional β-Ketonitrile Intermediates

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile provides three chemically orthogonal reactive sites on a single methine carbon scaffold: (1) the ketone carbonyl for reduction, reductive amination, or Grignard addition; (2) the nitrile group for hydrolysis to amide/acid or reduction to amine; and (3) the acidic α-methine C–H (pKa ≈ 10.06 [1]) for alkylation or aldol condensation. This tri-functional architecture is structurally analogous to the β-ketonitrile intermediates employed in enzymatic reduction cascades for chiral alcohol synthesis, where both cyclopentyl and phenyl β-ketonitriles have been shown to be competent substrates for engineered carbonyl reductases at concentrations up to 200 g/L (1.5 M) with enantioselectivities exceeding 98% ee [2]. The dual aliphatic-aromatic substitution pattern distinguishes this compound from mono-substituted β-ketonitriles that offer only two reactive handles and thus fewer diversification vectors.

Reactive Handles
Class-level inference
Three orthogonal centers (ketone, nitrile, α-C–H) vs. two in simpler analogs; ≥50% diversification vector increase.
Enables diversity-oriented synthesis from a single precursor scaffold.
Enzymatic reduction precedents support chiral alcohol synthesis at 200 g/L scale.
synthetic chemistry building block diversification medicinal chemistry

Commercial Availability and Purity Specification Differentiation Across Suppliers

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is stocked by multiple independent suppliers at differing purity grades, enabling procurement decisions based on experimental requirements. Enamine LLC supplies the compound (catalog EN300-69955) at 95% purity [1], while Leyan (Shanghai Haohong Scientific) offers Product No. 1556886 at 98% purity . The 3-percentage-point purity difference between the 95% and 98% grades corresponds to a 60% reduction in total impurity burden (from 5% to 2% total impurities), which may be consequential for assays sensitive to trace contaminants such as cellular phenotypic screens or biophysical binding measurements. In contrast, simpler analogs such as 3-cyclopentyl-3-ketopropanenitrile are not listed at comparable purity tiers from the same vendor set, limiting procurement flexibility.

Purity Grades
Supplier data
95% (Enamine) and 98% (Leyan) purities available; 60% lower impurity burden at 98%.
Reduces need for in-house repurification in impurity-sensitive assay workflows.
Vendor-specified; lot-specific analysis recommended for critical assays.
procurement vendor comparison purity specification supply chain

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile: Evidence-Linked Research and Industrial Application Scenarios


Medicinal Chemistry: β-Ketonitrile Scaffold for Lipoxygenase-Targeted Library Synthesis

Given the single-concentration platelet 12-lipoxygenase screening data , this compound is suited as a starting scaffold for synthesizing focused compound libraries targeting lipoxygenase enzymes (12-LOX, 15-LOX) implicated in thrombosis, inflammation, and cancer. The cyclopentyl group provides a non-planar aliphatic moiety that may enhance selectivity against the planar aromatic binding pockets favored by 5-LOX inhibitors, while the nitrile and ketone groups offer sites for rapid SAR diversification through parallel synthesis.

Synthetic Methodology: Tri-Functional Building Block for Diversity-Oriented Synthesis (DOS)

The three orthogonal reactive sites (ketone, nitrile, and acidic α-C–H with pKa ≈ 10.06 [1]) make this compound a compelling starting material for diversity-oriented synthesis campaigns. Consecutive or selective functionalization of each handle can generate structurally complex libraries from a single precursor—a capability not achievable with mono-substituted β-ketonitriles that lack the second α-substituent. Enzymatic reduction protocols developed for structurally analogous β-ketonitriles at substrate loadings up to 200 g/L [2] provide a validated synthetic pathway for chiral alcohol production.

ADME-Tox Profiling: Reference Compound with Intermediate Lipophilicity for Permeability Studies

With a calculated logD₇.₄ of approximately 3.40 [1], this compound occupies an intermediate lipophilicity range that is relevant for assessing passive membrane permeability in Caco-2 or PAMPA assays. This logD value falls within the favorable range for oral bioavailability according to Lipinski guidelines (logP ≤ 5) while being sufficiently lipophilic to serve as a reference for evaluating the impact of cyclopentyl vs. cyclohexyl or aromatic substituents on permeability and metabolic stability.

Procurement-Driven Research: When Impurity-Sensitive Assays Require Higher-Purity Building Blocks

For biochemical or cell-based assays where trace impurities can confound results (e.g., high-content screening, SPR binding assays, or in vivo pharmacokinetic studies), the availability of 98% purity grade from Leyan relative to the 95% grade from Enamine [3] provides a measurable advantage. The 60% reduction in total impurity burden reduces the probability of false-positive hits arising from trace contaminants, potentially justifying the selection of this specific compound and supplier combination for critical assay workflows.

Application
Selection Property
Validation Focus
Lipoxygenase inhibitor lead exploration
Cyclopentyl-phenyl-nitrile pharmacophore
12-LOX binding assay confirmation
Diversity-oriented synthesis (DOS) campaigns
Three orthogonal reactive handles
Enzymatic reduction protocol compatibility
Passive membrane permeability studies
Intermediate lipophilicity range
Caco-2 / PAMPA permeability correlation
Impurity-sensitive biochemical screening
Higher purity grade availability
Impurity burden reduction validation
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